molecular formula C18H12ClN3O3S B2436099 N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide CAS No. 2034440-88-3

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Cat. No.: B2436099
CAS No.: 2034440-88-3
M. Wt: 385.82
InChI Key: NYQKHIZPPHTIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a cyano group, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-chloro-2-cyanophenylamine, which is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is subsequently reacted with the thiophene-furan derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans, respectively.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the cyano group can produce the corresponding amine derivative.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The cyano group and the chloro-substituted phenyl ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and furan rings can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-bromo-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide: Similar structure but with a bromo group instead of a chloro group.

    N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)malonamide: Similar structure but with a malonamide group instead of an oxalamide group.

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both thiophene and furan rings in the same molecule is relatively rare and can lead to unique electronic properties.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-13-2-1-11(8-20)15(7-13)22-18(24)17(23)21-9-14-3-4-16(25-14)12-5-6-26-10-12/h1-7,10H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQKHIZPPHTIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.